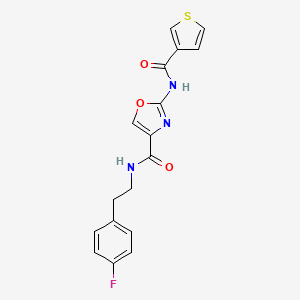
N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene moiety: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the 4-fluorophenethyl group: This can be done through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Disrupting cellular processes: Leading to therapeutic effects or toxicity.
相似化合物的比较
Similar Compounds
N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide: can be compared with other oxazole derivatives, such as:
Uniqueness
The presence of the 4-fluorophenethyl group in this compound may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, or improved metabolic stability.
生物活性
N-(4-fluorophenethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic uses.
- Molecular Formula : C17H14FN3O4S
- Molecular Weight : 375.3742 g/mol
- CAS Number : 1795484-05-7
- SMILES Notation : Fc1ccc(cc1)OCCNC(=O)c1coc(n1)NC(=O)c1cscc1
This compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation. Specifically, it targets the c-Met kinase pathway, which is often overactive in various cancers .
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) with IC50 values indicating moderate to excellent activity .
- Tyrosinase Inhibition : Related compounds have shown promise in inhibiting tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin-related therapies .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers observed significant reductions in cell viability across multiple cancer cell lines. The compound's ability to inhibit c-Met signaling was highlighted as a key factor in its effectiveness against tumor growth.
Case Study 2: Skin Applications
Another investigation focused on the compound's potential as a tyrosinase inhibitor. The study demonstrated that derivatives of oxazole compounds could effectively reduce melanin production in vitro, suggesting applications in cosmetic formulations aimed at skin lightening.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-13-3-1-11(2-4-13)5-7-19-16(23)14-9-24-17(20-14)21-15(22)12-6-8-25-10-12/h1-4,6,8-10H,5,7H2,(H,19,23)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROHLHJDAOAXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














